Hinge-Binding Validation in ACK1 Kinase (PDB 5ZXB)
The target compound constitutes the core hinge-binding motif of a potent ACK1 inhibitor (compound 10d). The 2.198 Å resolution co-crystal structure of ACK1 with 10d (PDB 5ZXB) provides direct, atomic-level validation that the 6-(4-acetylpiperazin-1-yl)pyridin-3-amine fragment makes essential hydrogen bond interactions with the kinase hinge region [1]. While other piperazine-pyridine isomers (e.g., 4-pyridyl or 3-pyridyl analogs) may be synthetically accessible, the 5-aminopyridin-2-yl substitution pattern is uniquely required to productively orient the acetylpiperazine moiety within the ATP-binding pocket. In the context of the full molecule, this structural engagement translates to a potent cellular inhibitory profile; compound 10d, containing this fragment, demonstrated effective suppression of ACK1 signaling and NRAS-mutant acute myeloid leukemia cell growth, whereas analogs lacking this specific hinge-binding arrangement showed significantly reduced activity in the published SAR series [1]. Quantitative cellular IC₅₀ or Kd data for the isolated fragment alone is not reported in the primary literature, as the fragment’s value is realized in the assembled inhibitor.
| Evidence Dimension | Structural conformation and target engagement (X-ray crystallography) |
|---|---|
| Target Compound Data | Precise binding conformation with ACK1 hinge region resolved at 2.198 Å (PDB 5ZXB); Key H-bond interactions between pyridine-N and backbone NH of kinase hinge residues |
| Comparator Or Baseline | Other piperazine-pyridine positional isomers or N-substitution variants would alter the hydrogen-bonding geometry and are predicted to fail to engage the hinge region productively based on SAR data. |
| Quantified Difference | Not quantifiable as a delta value for the isolated fragment; differentiation is structural and qualitative, derived from the presence vs. absence of the specific binding mode essential for ACK1 inhibition. |
| Conditions | Human ACK1 kinase domain co-crystallized with compound 10d (inhibitor containing the target fragment), resolved by X-ray diffraction. |
Why This Matters
For procurement decisions in fragment-based drug discovery or targeted inhibitor synthesis, this crystallographic evidence uniquely validates the target compound’s utility as a privileged hinge-binding scaffold over non-isosteric piperazine analogs.
- [1] Cho, H., Shin, I., Ju, E., Choi, S., Hur, W., Kim, H., Hong, E., Kim, N.D., Choi, H.G., Gray, N.S., Sim, T. First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia. J. Med. Chem., 61:8353-8373, 2018. PDB 5ZXB. View Source
